molecular formula C27H29D7N2O5S B1574272 Debutyldronedarone D7

Debutyldronedarone D7

Cat. No.: B1574272
M. Wt: 507.69
Attention: For research use only. Not for human or veterinary use.
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Description

Debutyldronedarone D7 (SR-35021 D7) is a deuterium-labeled analog of Debutyldronedarone, the primary active metabolite of the antiarrhythmic drug dronedarone (Multaq®). Dronedarone, a non-iodinated derivative of amiodarone, is a Class III antiarrhythmic agent used to treat atrial fibrillation (AF) . Debutyldronedarone is formed via hepatic metabolism of dronedarone, where the butyl side chain is removed, resulting in a compound with altered pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C27H29D7N2O5S

Molecular Weight

507.69

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula : C27H29D7N2O5S
  • Molecular Weight : 507.69 g/mol
  • Solubility : Soluble in DMSO
  • Storage : Stable at -20°C in lyophilized form
  • Bioactivity : Exhibits 1/10 to 1/3 the potency of dronedarone in preclinical studies .

Comparison with Similar Compounds

Dronedarone vs. Debutyldronedarone D7

Dronedarone (C31H44N2O5S; MW 556.76 g/mol) and its metabolite this compound differ structurally and functionally:

Property Dronedarone This compound
Structure Contains a butyl side chain Lacks the butyl group (debutylated)
Deuterium Labeling None Seven deuterium atoms incorporated
Metabolic Role Parent drug Major active metabolite
Potency Reference (100%) 10–33% of parent activity
Research Use Therapeutic agent Isotopic tracer for pharmacokinetic studies

Key Findings :

  • This compound’s reduced potency is attributed to structural modifications, including debutylation and deuterium substitution, which alter receptor binding and metabolic pathways .
  • Deuterium labeling enhances metabolic stability, making it valuable for tracking drug distribution and elimination in preclinical models .

Comparison with Other Deuterated Metabolites

Deuterated compounds like Aliskiren D6 hemifumarate (a renin inhibitor) share similarities with this compound in their use as isotopic tracers. However, differences exist:

Compound Target Deuterium Substitution Application
This compound Cardiac ion channels 7 H → D substitutions Antiarrhythmic metabolite studies
Aliskiren D6 hemifumarate Renin 6 H → D substitutions Hypertension research

Key Insight :
While both compounds utilize deuterium to improve metabolic stability, their therapeutic targets and clinical applications diverge significantly.

Comparison with Non-Deuterated Analogs

Debutyldronedarone (non-deuterated) and its deuterated form (D7) exhibit identical pharmacological targets but differ in physicochemical properties:

Property Debutyldronedarone This compound
Molecular Weight 500.62 g/mol 507.69 g/mol
Isotopic Stability Standard Enhanced (deuterium)
Analytical Detection Routine HPLC/MS Requires deuterium-specific MS

Research Implications :

  • The deuterium label in D7 facilitates precise quantification in mass spectrometry, reducing interference from endogenous compounds .

Data Tables

Table 1: Physicochemical Comparison of Dronedarone and Its Metabolites

Parameter Dronedarone Debutyldronedarone This compound
Molecular Formula C31H44N2O5S C27H35N2O5S C27H29D7N2O5S
Molecular Weight (g/mol) 556.76 500.62 507.69
Solubility DMSO DMSO DMSO
Bioactivity (Relative) 100% 10–30% 10–33%

Research and Clinical Implications

  • This compound serves as a critical tool for elucidating dronedarone’s metabolic fate, particularly in hepatic and cardiac tissues .
  • Its reduced potency compared to dronedarone suggests metabolite activity contributes partially to therapeutic effects, necessitating further studies on synergism .
  • Deuterium labeling remains underutilized in antiarrhythmic research but shows promise for improving drug design and pharmacokinetic profiling .

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